Methyl 2-{[4-(pyridin-4-YL)-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine-5-carbonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[4-(pyridin-4-YL)-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine-5-carbonyl]amino}benzoate is a complex organic compound that features a unique structure combining a pyridine ring, an imidazo[4,5-C]pyridine moiety, and a benzoate ester. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[4-(pyridin-4-YL)-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine-5-carbonyl]amino}benzoate typically involves multi-step organic reactions. One common approach includes the condensation of 4-pyridinecarboxaldehyde with ethyl acetoacetate and ammonium acetate in ethanol under reflux conditions . The resulting intermediate is then subjected to further reactions to introduce the imidazo[4,5-C]pyridine and benzoate ester functionalities.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The purification process may involve recrystallization from ethanol or other suitable solvents to obtain the desired product in a pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[4-(pyridin-4-YL)-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine-5-carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or imidazo[4,5-C]pyridine rings, often using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 2-{[4-(pyridin-4-YL)-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine-5-carbonyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-{[4-(pyridin-4-YL)-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine-5-carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-C]pyridine Derivatives: These compounds share the imidazo[4,5-C]pyridine core and exhibit similar biological activities.
Pyridine Derivatives: Compounds with pyridine rings are widely studied for their diverse chemical and biological properties.
Uniqueness
Methyl 2-{[4-(pyridin-4-YL)-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine-5-carbonyl]amino}benzoate is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H19N5O3 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
methyl 2-[(4-pyridin-4-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H19N5O3/c1-28-19(26)14-4-2-3-5-15(14)24-20(27)25-11-8-16-17(23-12-22-16)18(25)13-6-9-21-10-7-13/h2-7,9-10,12,18H,8,11H2,1H3,(H,22,23)(H,24,27) |
InChI Key |
URZGJPDCZKLXGE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N2CCC3=C(C2C4=CC=NC=C4)N=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.